molecular formula C16H17ClN4O B15114897 3-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide

3-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide

Cat. No.: B15114897
M. Wt: 316.78 g/mol
InChI Key: SWMQGUBGMVDXPO-UHFFFAOYSA-N
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Description

3-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide is a complex organic compound that features a benzamide core with various substituents, including a chloro group, a methyl group, and a pyridazinyl azetidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Pyridazinyl Azetidinyl Intermediate: This step involves the reaction of 6-methylpyridazine with azetidine under specific conditions to form the pyridazinyl azetidinyl intermediate.

    Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Coupling with Benzamide: The chlorinated intermediate is then coupled with N-methylbenzamide under conditions that facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-6-methylpyridazine
  • 6-chloro-N-methylpyridazin-3-amine
  • N-methyl-3-chloroaniline

Uniqueness

3-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide is unique due to its combination of a benzamide core with a pyridazinyl azetidinyl moiety

Properties

Molecular Formula

C16H17ClN4O

Molecular Weight

316.78 g/mol

IUPAC Name

3-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide

InChI

InChI=1S/C16H17ClN4O/c1-11-6-7-15(19-18-11)21-9-14(10-21)20(2)16(22)12-4-3-5-13(17)8-12/h3-8,14H,9-10H2,1-2H3

InChI Key

SWMQGUBGMVDXPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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